Bithionolate sodium

Vue d'ensemble

Description

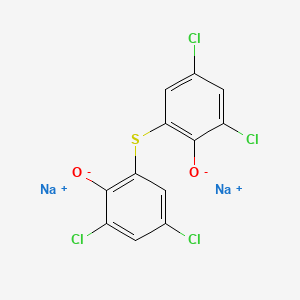

Le bithionolate de sodium est un composé chimique connu pour ses propriétés antimicrobiennes. Il s'agit du sel disodique du 2,2'-thiobis(4,6-dichlorophénol). Historiquement, il était utilisé dans divers produits pharmaceutiques topiques mais a été retiré en raison de son potentiel à provoquer de graves troubles cutanés en tant que photosensibilisant puissant .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le bithionolate de sodium peut être synthétisé par réaction du 2,2'-thiobis(4,6-dichlorophénol) avec de l'hydroxyde de sodium. La réaction implique généralement la dissolution du 2,2'-thiobis(4,6-dichlorophénol) dans un solvant approprié, tel que l'éthanol, puis l'ajout d'une solution aqueuse d'hydroxyde de sodium. Le mélange est agité et chauffé pour faciliter la réaction, ce qui conduit à la formation de bithionolate de sodium .

Méthodes de production industrielle

Dans les milieux industriels, la production de bithionolate de sodium implique des réacteurs à grande échelle où les réactifs sont mélangés et chauffés sous des conditions contrôlées. Le produit est ensuite purifié par des procédés de filtration et de cristallisation pour obtenir du bithionolate de sodium de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le bithionolate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones.

Substitution : Il peut participer à des réactions de substitution nucléophile en raison de la présence d'atomes de chlore sur les cycles aromatiques.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent réagir avec le bithionolate de sodium dans des conditions douces.

Principaux produits

Oxydation : Les principaux produits sont les sulfoxydes et les sulfones.

Substitution : Les produits dépendent du nucléophile utilisé, ce qui donne divers dérivés substitués.

Applications de la recherche scientifique

Le bithionolate de sodium a été largement étudié pour ses applications dans divers domaines :

Chimie : Il est utilisé comme réactif en synthèse organique et comme agent antimicrobien dans diverses formulations.

Biologie : Il a été étudié pour ses effets sur la croissance microbienne et son utilisation potentielle pour contrôler les infections bactériennes et fongiques.

Médecine : Historiquement, il était utilisé dans des formulations topiques pour ses propriétés antimicrobiennes.

Industrie : Il est utilisé dans la formulation de revêtements antimicrobiens et de conservateurs

Mécanisme d'action

Le bithionolate de sodium exerce ses effets antimicrobiens en perturbant les membranes cellulaires des micro-organismes. Il interagit avec la bicouche lipidique, ce qui provoque une augmentation de la perméabilité et une fuite du contenu cellulaire, conduisant finalement à la mort cellulaire. Les cibles moléculaires comprennent les lipides membranaires et les protéines impliquées dans le maintien de l'intégrité cellulaire .

Applications De Recherche Scientifique

Antimicrobial Properties

Bithionolate sodium exhibits significant antimicrobial activity against a range of bacterial strains. Research indicates that it functions effectively as a germicide and can be utilized in formulations aimed at controlling infections. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as an active ingredient in antiseptic formulations .

| Microbial Strain | Efficacy |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | High |

Photosensitization

The compound acts as a potent photosensitizer, making it suitable for photodynamic therapy (PDT) applications. In PDT, compounds like this compound are activated by light to produce reactive oxygen species that can selectively destroy malignant cells. This property has been explored in cancer treatment research, where it demonstrated significant tumor reduction in preclinical models .

Fungicidal Activity

This compound has been studied for its fungicidal properties, particularly in agricultural settings. It is effective against various fungal pathogens that affect crops, thereby contributing to crop protection strategies. Its application as a fungicide can enhance the yield and quality of agricultural products.

| Fungal Pathogen | Efficacy |

|---|---|

| Fusarium spp. | High |

| Botrytis cinerea | Moderate |

| Alternaria spp. | High |

Herbicidal Properties

The compound has also been investigated for its herbicidal effects. Research indicates that it can inhibit the growth of certain weeds without adversely affecting crop plants, making it a candidate for integrated pest management strategies .

Clinical Trials on Antimicrobial Efficacy

A clinical trial assessed the effectiveness of topical formulations containing this compound against skin infections caused by resistant bacterial strains. The results showed a statistically significant reduction in infection rates compared to control groups, suggesting its potential for reintegration into therapeutic regimens .

Agricultural Field Trials

Field trials conducted on winter corn crops demonstrated that formulations containing this compound effectively reduced fungal infections and improved overall plant health and yield. The studies emphasized the compound's role in sustainable agriculture practices by minimizing chemical residues while maximizing efficacy against pests .

Mécanisme D'action

Bithionolate sodium exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The molecular targets include membrane lipids and proteins involved in maintaining cell integrity .

Comparaison Avec Des Composés Similaires

Composés similaires

2,2'-Thiobis(4,6-dichlorophénol) : Le composé parent du bithionolate de sodium.

Chlorhexidine : Un autre agent antimicrobien utilisé dans diverses formulations.

Triclosan : Un agent antimicrobien largement utilisé dans les produits de soins personnels.

Unicité

Le bithionolate de sodium est unique en raison de sa double structure phénolique, ce qui améliore son activité antimicrobienne. Contrairement à la chlorhexidine et au triclosan, le bithionolate de sodium possède un spectre d'activité plus large contre divers micro-organismes et est efficace à des concentrations plus faibles .

Activité Biologique

Bithionolate sodium, a synthetic derivative of bithionol, is recognized for its diverse biological activities, particularly in its roles as an antibacterial, antifungal, and anthelmintic agent. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C₁₂H₄Cl₄Na₂O₂S) is characterized by its complex structure that includes dichlorophenol moieties. Its molecular formula indicates the presence of chlorine and sulfur, which contribute to its reactivity and biological effects. The compound acts primarily as an inhibitor of soluble adenylyl cyclase (sAC), influencing intracellular signaling pathways.

- Inhibition of Soluble Adenylyl Cyclase : this compound is the first known inhibitor of sAC that operates through the bicarbonate binding site, primarily affecting ATP to cAMP conversion. This mechanism plays a crucial role in various cellular processes, including signal transduction and metabolic regulation .

- Antibacterial Activity : The compound exhibits significant antibacterial properties against various pathogens. Research has shown its effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

- Anthelmintic Properties : this compound is utilized in veterinary medicine for treating tapeworm infections in livestock and pets. Its efficacy in combating parasitic infections highlights its potential as a broad-spectrum anthelmintic agent .

- Antifungal Effects : The compound has demonstrated antifungal activity against several fungal strains, making it a candidate for agricultural applications as an algaecide and fungicide .

Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on ovarian cancer cell lines. In vitro experiments indicated that concentrations ranging from 0.178 μM to 400 μM led to significant cell death in various cancer cell lines (A2780, SKOV-3) after 48 hours of treatment. The results suggest a dose-dependent response, with higher concentrations correlating with increased cytotoxicity .

| Cell Line | Concentration (μM) | Viability (%) | Treatment Duration (hrs) |

|---|---|---|---|

| A2780 | 0.178 - 400 | Variable | 48 |

| SKOV-3 | 0.178 - 400 | Variable | 48 |

Antimicrobial Efficacy

A study assessing the antimicrobial activity of this compound reported minimum inhibitory concentration (MIC) values indicating potent activity against specific bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8.84 |

| Vancomycin-resistant Enterococcus (VRE) | 12.50 |

These findings underscore the potential of this compound as a therapeutic agent in treating resistant bacterial infections .

Safety and Toxicity

While this compound exhibits promising biological activities, it is also recognized for its potential toxicity, particularly as a photosensitizer that can lead to severe skin disorders upon exposure to light . Clinical studies indicate that doses exceeding 50 mg/kg can result in gastrointestinal disturbances such as diarrhea and nausea . Therefore, careful consideration of dosage and administration routes is essential.

Propriétés

IUPAC Name |

disodium;2,4-dichloro-6-(3,5-dichloro-2-oxidophenyl)sulfanylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2S.2Na/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;;/h1-4,17-18H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYZFZRGBBCWBI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)[O-])[O-])Cl)Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4Na2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021270 | |

| Record name | Sodium bithionolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6385-58-6 | |

| Record name | Bithionolate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bithionolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Thiobis(4,6-dichlorophenol) Disodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BITHIONOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66V0139H9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.